molecular formula C5H12N2O B177414 3-Amino-N,2-dimethylpropanamide CAS No. 182493-88-5

3-Amino-N,2-dimethylpropanamide

Cat. No.: B177414
CAS No.: 182493-88-5
M. Wt: 116.16 g/mol
InChI Key: LXIHHWBRAUAUCF-UHFFFAOYSA-N
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Description

3-Amino-N,2-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O. It is a colorless or pale yellow crystalline solid with a peculiar ammonia odor. This compound is soluble in water and many organic solvents and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-N,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension. The compound’s structure allows it to interact with the renin-angiotensin system, blocking the conversion of angiotensinogen to angiotensin I, thereby reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-N,2-dimethylpropanamide is unique due to its specific structure, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry .

Properties

IUPAC Name

3-amino-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(3-6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIHHWBRAUAUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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